3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one
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Overview
Description
3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one is a complex organic compound with a unique structure that includes a quinoxaline core, a hydroxymethyl group, and a methylanilino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one typically involves multi-step organic reactions One common method involves the condensation of 2-hydroxyquinoxaline with an appropriate aldehyde to form the quinoxaline coreThe final step involves the formation of the carbonimidoyl group by reacting the intermediate with 2-methylaniline under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonimidoyl group can be reduced to an amine.
Substitution: The methylanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted quinoxaline derivatives.
Scientific Research Applications
3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog with a similar core structure but lacking the hydroxymethyl and methylanilino groups.
2-Hydroxyquinoxaline: Contains a hydroxyl group on the quinoxaline core.
N-(2-Methylanilino)quinoxaline: Similar structure but without the hydroxymethyl group.
Uniqueness
3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one is unique due to the combination of functional groups that confer specific chemical reactivity and biological activity. The presence of the hydroxymethyl group enhances its solubility and reactivity, while the methylanilino group provides additional sites for chemical modification .
Properties
Molecular Formula |
C17H16N4O2 |
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Molecular Weight |
308.33 g/mol |
IUPAC Name |
3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C17H16N4O2/c1-11-6-2-3-7-12(11)20-21-15(10-22)16-17(23)19-14-9-5-4-8-13(14)18-16/h2-9,20,22H,10H2,1H3,(H,19,23)/b21-15+ |
InChI Key |
ZUWRFGKOMQUIFC-RCCKNPSSSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N/N=C(\CO)/C2=NC3=CC=CC=C3NC2=O |
Canonical SMILES |
CC1=CC=CC=C1NN=C(CO)C2=NC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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